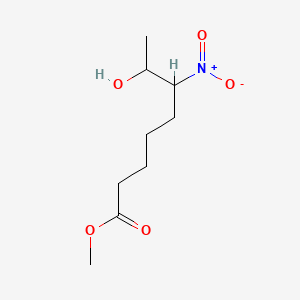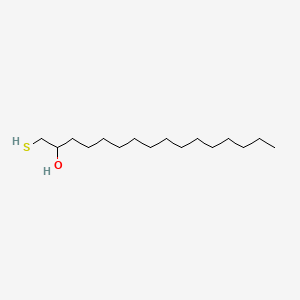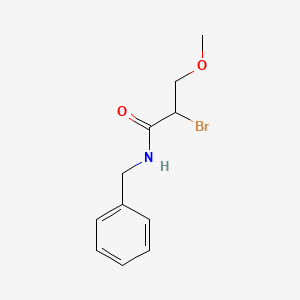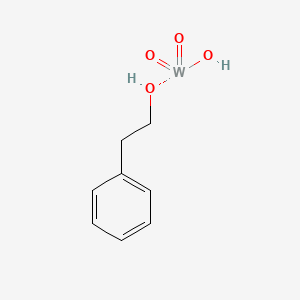
Tungstic acid, 2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungstic acid, 2-phenylethyl ester is a chemical compound with the molecular formula C8H10O4WThis compound is a derivative of tungstic acid, where the hydrogen atoms are replaced by 2-phenylethyl groups, resulting in a compound with distinct chemical and physical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid, 2-phenylethyl ester typically involves the esterification of tungstic acid with 2-phenylethanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as azeotropic distillation or hydrothermal synthesis. These methods ensure high purity and yield of the final product. The choice of method depends on the desired scale of production and the specific requirements of the application .
Chemical Reactions Analysis
Types of Reactions: Tungstic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: Tungstic acid can act as a catalyst in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide as an oxidant, often with tungstic acid as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Tungstic acid and 2-phenylethanol.
Oxidation: Aldehydes or ketones from alcohols.
Substitution: Compounds with new functional groups replacing the ester group.
Scientific Research Applications
Tungstic acid, 2-phenylethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tungstic acid, 2-phenylethyl ester involves its ability to act as a catalyst in various chemical reactions. The compound’s tungstic acid moiety provides catalytic activity, while the 2-phenylethyl group influences its solubility and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Tungstic Acid: The parent compound, used widely as a catalyst and in materials science.
Tungsten Trioxide: Another tungsten-based compound with applications in photocatalysis and materials science.
Tungsten Carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
Uniqueness: Tungstic acid, 2-phenylethyl ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct solubility and reactivity properties compared to other tungsten-based compounds. This makes it particularly useful in specific catalytic and industrial applications .
Properties
CAS No. |
99811-55-9 |
|---|---|
Molecular Formula |
C8H11O4W |
Molecular Weight |
355.01 g/mol |
IUPAC Name |
hydroxy(dioxo)tungsten;2-phenylethanol |
InChI |
InChI=1S/C8H10O.H2O.2O.W/c9-7-6-8-4-2-1-3-5-8;;;;/h1-5,9H,6-7H2;1H2;;;/q;;;;+1/p-1 |
InChI Key |
RZPKEUYCKRMSSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCO.O[W](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


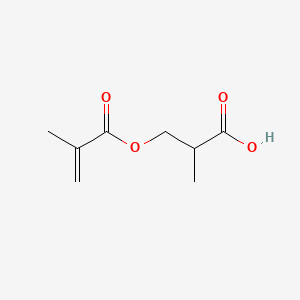
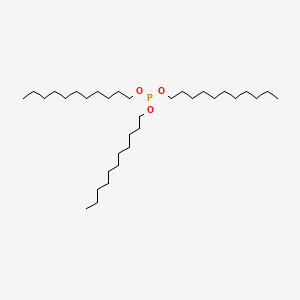
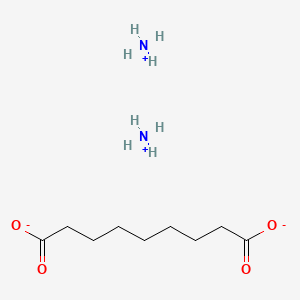

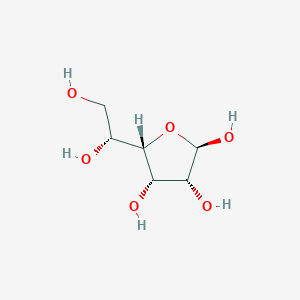

![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
